[(Piperazin-1-yl)methyl]phosphonic acid
Description
Structure
3D Structure
Properties
CAS No. |
374776-59-7 |
|---|---|
Molecular Formula |
C5H13N2O3P |
Molecular Weight |
180.14 g/mol |
IUPAC Name |
piperazin-1-ylmethylphosphonic acid |
InChI |
InChI=1S/C5H13N2O3P/c8-11(9,10)5-7-3-1-6-2-4-7/h6H,1-5H2,(H2,8,9,10) |
InChI Key |
ZTOUDONFJQUGFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CP(=O)(O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Piperazin 1 Yl Methyl Phosphonic Acid
Direct Synthesis Approaches
Direct synthesis methods aim to construct the [(Piperazin-1-yl)methyl]phosphonic acid molecule in a single, efficient step from simple, readily available starting materials. These approaches are often favored for their atom economy and operational simplicity.
Mannich-Type Reactions Incorporating Phosphonic Acid Moieties
The most prominent direct method for synthesizing α-aminomethylphosphonic acids is the phospha-Mannich reaction, often referred to as the Moedritzer-Irani reaction. acs.orgrsc.org This one-pot condensation involves an amine, formaldehyde (B43269), and orthophosphorous acid (H₃PO₃). acs.orgsemanticscholar.org In the specific case of this compound, piperazine (B1678402) is reacted with formaldehyde and phosphorous acid, typically under acidic conditions and with heating.
The reaction mechanism is analogous to the classical Mannich reaction. orientjchem.org It begins with the formation of an iminium ion from the reaction of piperazine and formaldehyde. Subsequently, the phosphorous acid, existing in equilibrium with its tautomeric form containing a P-H bond, acts as a nucleophile, attacking the iminium ion to form the C-P bond. researchgate.net
Key Features of the Mannich-Type Synthesis:
Reactants : Piperazine, formaldehyde, and phosphorous acid (or its precursors like PCl₃ and water).
Conditions : The reaction is typically carried out in an aqueous acidic medium, often with hydrochloric acid, and heated to reflux. researchgate.net
Byproducts : A significant challenge in using piperazine, a diamine, is the potential for di-substitution, leading to the formation of [4-(phosphonomethyl)piperazin-1-yl]methylphosphonic acid. orientjchem.org Controlling the stoichiometry and reaction conditions is crucial to favor the mono-substituted product.
Variations : Hypophosphorous acid (H₃PO₂) can also be used, which may lead to the formation of corresponding phosphinic acids. rsc.org Acetic acid has been explored as a suitable solvent for these reactions. rsc.org
| Parameter | Description | Typical Conditions | References |
| Amine | Piperazine | 1 equivalent | acs.org |
| Carbonyl | Formaldehyde (aq. solution) | 1-1.2 equivalents | orientjchem.org |
| Phosphorus Source | Orthophosphorous Acid (H₃PO₃) | 1-1.2 equivalents | acs.org |
| Solvent/Catalyst | Water, Hydrochloric Acid | Reflux, several hours | researchgate.net |
| Primary Product | This compound | - | - |
| Major Byproduct | [4-(phosphonomethyl)piperazin-1-yl]methylphosphonic acid | - | orientjchem.org |
Arbuzov and Michaelis-Becker Reactions in Phosphonate (B1237965) Synthesis
The Michaelis-Arbuzov and Michaelis-Becker reactions are cornerstone methods for forming C-P bonds, typically yielding phosphonate esters which can then be hydrolyzed to the corresponding phosphonic acids. taylorfrancis.comwikipedia.orgresearchgate.net These reactions are generally not direct syntheses for the final acid but are crucial for creating the phosphonate ester precursor.
The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org For the synthesis of a [(piperazin-1-yl)methyl]phosphonate ester, this would necessitate a reaction between a 1-(halomethyl)piperazine derivative and a trialkyl phosphite, like triethyl phosphite. researchgate.net The reaction proceeds via an Sɴ2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate, which then rearranges to the stable pentavalent phosphonate. wikipedia.org
The Michaelis-Becker reaction provides an alternative route, reacting a dialkyl phosphite salt (formed by deprotonating a dialkyl phosphite with a base) with an alkyl halide. wikipedia.orgchempedia.info This method avoids the formation of a phosphonium intermediate and proceeds via direct nucleophilic substitution. wikipedia.org Yields can sometimes be lower than the corresponding Arbuzov reaction. wikipedia.org
| Reaction | Phosphorus Reagent | Piperazine Reagent | Mechanism | Product | References |
| Michaelis-Arbuzov | Trialkyl phosphite, P(OR)₃ | 1-(Halomethyl)piperazine | Sɴ2 attack, phosphonium intermediate, rearrangement | Dialkyl [(piperazin-1-yl)methyl]phosphonate | wikipedia.orgresearchgate.net |
| Michaelis-Becker | Sodium dialkyl phosphite, NaOP(OR)₂ | 1-(Halomethyl)piperazine | Sɴ2 nucleophilic substitution | Dialkyl [(piperazin-1-yl)methyl]phosphonate | wikipedia.orgsustech.edu.cn |
Subsequent hydrolysis of the resulting phosphonate ester, typically using strong acid (e.g., concentrated HCl) and heat, is required to yield the final this compound. researchgate.net
Radical Addition and Other C-P Bond Forming Processes
Modern synthetic chemistry has introduced radical-based methods for C-P bond formation, offering alternative pathways under milder conditions. oaepublish.com These methods often involve the addition of a P-centered radical across an unsaturated bond or the coupling of a P-radical with a C-radical.
One potential, though less direct, route could be the hydrophosphination of a suitable unsaturated piperazine precursor. This involves the addition of a P-H bond (e.g., from dialkyl phosphite) across a double or triple bond. nih.govresearchgate.net For instance, a radical initiator or a transition metal catalyst could promote the addition of a phosphite to a hypothetical N-vinylpiperazine. The reaction typically proceeds in an anti-Markovnikov fashion. nih.gov
Recent advancements in photoredox catalysis have enabled the generation of phosphorus radicals from P(O)-H compounds under visible light, which can then be coupled with carbon-centered radicals. oaepublish.comrsc.org A synthetic strategy could envision the generation of a piperazine-containing radical that couples with a phosphorus-centered radical. While powerful, the application of these advanced methods specifically for the synthesis of this compound is not yet widely documented and remains an area for further research.
Precursor-Based Synthetic Routes
These strategies involve the synthesis of the target molecule from more complex starting materials, where either the piperazine ring is pre-functionalized or a specific organophosphorus intermediate is employed. This approach often provides better control over selectivity, especially in preventing di-substitution.
Utilization of Substituted Piperazines as Starting Materials
To overcome the issue of di-substitution inherent in using piperazine directly, a common strategy is to start with a mono-substituted piperazine derivative. nih.gov A protecting group, such as a tert-butyloxycarbonyl (Boc) group, can be used to block one of the nitrogen atoms.
A typical synthetic sequence would be:
Protection : Reaction of piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form N-Boc-piperazine. mdpi.com
C-P Bond Formation : The protected N-Boc-piperazine can then undergo a Mannich-type reaction with formaldehyde and phosphorous acid. The bulky Boc group directs the substitution to the free secondary amine.
Deprotection : The Boc group is subsequently removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield the final product.
Alternatively, piperazine can be reacted with chloromethylphosphonic acid or its esters. acs.org This Sɴ2 reaction directly couples the piperazine nucleophile with the pre-formed phosphonic acid moiety, offering a more controlled route than the one-pot Mannich condensation.
| Starting Material | Reaction Type | Key Advantage | References |
| N-Boc-piperazine | Mannich-type reaction | Prevents di-substitution, ensures mono-selectivity. | nih.govmdpi.com |
| Piperazine | Sɴ2 with Chloromethylphosphonic acid | Direct coupling with the phosphonic acid group. | acs.org |
| 1-(Chloromethyl)piperazine | Arbuzov or Michaelis-Becker | Utilizes classic, reliable C-P bond formation reactions. | wikipedia.orgwikipedia.org |
Preparation via Organophosphorus Intermediates
This approach focuses on using a specifically designed organophosphorus reagent that facilitates the introduction of the (phosphonomethyl) group. Instead of starting with phosphorous acid, one can use its ester or halide derivatives.
The Kabachnik-Fields reaction is a related three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite (a source of P-H). frontiersin.orgnih.gov This reaction is mechanistically similar to the Mannich reaction but produces a phosphonate ester, which requires subsequent hydrolysis. Using piperazine, formaldehyde, and diethyl phosphite would yield diethyl [(piperazin-1-yl)methyl]phosphonate.
Another route involves the reaction of piperazine with pre-formed N-(hydroxymethyl)amides and phosphorus trichloride, known as the Engelmann-Pikl procedure . researchgate.netorientjchem.org This pathway proceeds through a phosphate-phosphonate rearrangement to form the C-P bond.
The use of 1-(N-acylamino)alkylphosphonium salts, derived from α-amino acids, as precursors for Michaelis-Arbuzov-type reactions has also been described for the synthesis of α-aminophosphonates, highlighting the versatility of organophosphorus intermediates. mdpi.com These varied intermediates provide chemists with a toolbox to approach the synthesis with greater control over reaction conditions and final product purity.
Optimization and Scalability of Synthetic Protocols
Green Chemistry Principles in Synthesis
The application of green chemistry principles is crucial for developing sustainable synthetic routes to α-aminophosphonates, including this compound. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.
Further enhancements in the environmental profile of the synthesis can be achieved through:
Solvent-Free Conditions: Performing the reaction under neat or solvent-free conditions minimizes the use of volatile organic compounds (VOCs), which are often toxic and difficult to recycle. derpharmachemica.com
Use of Greener Catalysts: Research has focused on replacing hazardous acid or base catalysts with more environmentally benign alternatives. Solid acid catalysts, such as clays (B1170129) (e.g., Envirocat EPZG®) or silica (B1680970) sulfuric acid, offer advantages like easy separation from the reaction mixture, reusability, and reduced corrosive waste streams. derpharmachemica.comderpharmachemica.com
The table below summarizes various green chemistry approaches applied to the synthesis of α-aminophosphonates, highlighting their potential for the synthesis of this compound.
| Green Chemistry Principle | Application in α-Aminophosphonate Synthesis | Potential Benefits for this compound |
| Waste Prevention (Atom Economy) | One-pot, three-component Kabachnik-Fields reaction. | Maximizes incorporation of starting materials into the final product, reducing byproducts. |
| Safer Solvents and Auxiliaries | Use of solvent-free (neat) conditions or green solvents like water or PEG-400. researchgate.net | Eliminates the need for hazardous volatile organic compounds (VOCs), simplifying workup and reducing environmental impact. |
| Catalysis | Employment of reusable solid acid catalysts (e.g., Envirocat EPZG®, silica sulfuric acid). derpharmachemica.comderpharmachemica.com | Avoids corrosive liquid acids, allows for easy catalyst recovery and reuse, and leads to cleaner reaction profiles. |
| Design for Energy Efficiency | Microwave-assisted synthesis. nih.govmdpi.com | Drastically reduces reaction times from hours to minutes, lowering energy consumption and improving throughput. |
Process Intensification Techniques
Process intensification (PI) involves the development of innovative equipment and techniques that offer substantial improvements over traditional batch reactors. researchgate.net For the synthesis of this compound, PI can lead to significantly smaller, cleaner, safer, and more energy-efficient processes. cetjournal.it The primary goal is to enhance heat and mass transfer, allowing for better control over reaction parameters and improved product quality.
Continuous Flow Chemistry: A key PI technique is the use of continuous flow reactors, such as microreactors or thin-film reactors. cetjournal.itescholarship.org In a flow setup, reagents are continuously pumped and mixed in a reactor coil or channel, where the reaction occurs. This approach offers numerous advantages over batch processing for the synthesis of α-aminophosphonates:
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, reducing the risks associated with exothermic reactions or unstable intermediates. researchgate.net
Superior Process Control: Precise control over temperature, pressure, and residence time allows for the fine-tuning of reaction conditions to maximize yield and minimize impurity formation. researchgate.net
Rapid Optimization: The steady-state nature of flow chemistry allows for rapid screening of reaction parameters, accelerating the optimization process.
Scalability: Scaling up production is achieved by running the reactor for longer periods or by "numbering-up" (using multiple reactors in parallel), which is often simpler and more predictable than scaling up batch reactors. researchgate.net
Studies on the continuous flow synthesis of α-aminophosphonates have demonstrated high yields (~90%) and significantly reduced reaction times. researchgate.net For instance, an assembly-line approach using a thin-film vortex fluidic device achieved the synthesis of an α-aminophosphonate in approximately 7 minutes of residence time. escholarship.orgrsc.org
Microwave-Assisted Flow Synthesis: Combining continuous flow with microwave irradiation represents a powerful hybrid technology. unito.it A continuous flow microwave reactor can achieve extremely rapid heating, further accelerating reaction rates. This technique has been successfully applied to the Kabachnik-Fields reaction, affording target α-aminophosphonates in high yields with shorter residence times compared to conventional heating methods. nih.govresearchgate.net
The table below compares key parameters of batch versus intensified synthesis methods for α-aminophosphonates, illustrating the advantages for scalable production of this compound.
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Typically several hours. researchgate.net | Minutes. escholarship.orgresearchgate.net |
| Heat Transfer | Poor, potential for hot spots. | Excellent due to high surface-area-to-volume ratio. cetjournal.it |
| Mass Transfer | Dependant on stirring efficiency. | Highly efficient and rapid mixing. cetjournal.it |
| Safety | Higher risk due to large volumes of reagents. | Inherently safer due to small reactor volumes. researchgate.net |
| Scalability | Complex, often requires re-optimization. | Straightforward via continuous operation or numbering-up. researchgate.net |
| Process Control | Limited, slow response to changes. | Precise and rapid control over parameters. researchgate.net |
By adopting these green chemistry principles and process intensification techniques, the synthesis of this compound can be optimized for large-scale production, ensuring the process is efficient, cost-effective, and environmentally responsible.
Advanced Spectroscopic and Crystallographic Investigations of Piperazin 1 Yl Methyl Phosphonic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For [(Piperazin-1-yl)methyl]phosphonic acid, a combination of ¹H, ¹³C, and ³¹P NMR would provide a complete picture of the molecule's carbon-hydrogen framework, phosphorus environment, and the connectivity between these atoms.
¹H, ¹³C, and ³¹P NMR Chemical Shift Analysis
¹H NMR: The proton NMR spectrum of this compound in a solvent like D₂O would be expected to show several distinct signals. The protons of the piperazine (B1678402) ring typically appear as multiplets in the range of 2.5-3.5 ppm. The methylene (B1212753) bridge protons (N-CH₂-P) would likely present as a doublet due to coupling with the phosphorus atom, with a characteristic J-coupling constant (²JPH). The chemical shift of the N-H proton of the piperazine ring would be solvent-dependent and may appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. One would expect to see three distinct signals corresponding to the different carbon environments: one for the methylene bridge carbon and two for the non-equivalent carbons of the piperazine ring. The methylene bridge carbon signal would appear as a doublet due to coupling with the phosphorus atom (¹JPC).
³¹P NMR: The phosphorus-31 NMR spectrum is particularly informative for phosphonic acids. It would likely show a single signal, confirming the presence of one phosphorus environment. The chemical shift of this signal is sensitive to the pH of the solution, reflecting the protonation state of the phosphonic acid group.
Interactive Data Table: Predicted NMR Chemical Shifts Note: These are estimated values and can vary based on solvent and pH.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|---|
| Piperazine CH₂ | ¹H | ~2.5-3.0 | Multiplet | - |
| Piperazine CH₂ | ¹H | ~3.0-3.5 | Multiplet | - |
| Methylene Bridge CH₂ | ¹H | ~2.8-3.2 | Doublet | ²JPH ≈ 10-15 |
| Piperazine C | ¹³C | ~45-55 | Singlet | - |
| Methylene Bridge C | ¹³C | ~50-60 | Doublet | ¹JPC ≈ 130-150 |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons, helping to trace the connectivity within the piperazine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal based on its attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing longer-range connectivity. It would show correlations between protons and carbons that are two or three bonds apart. Key correlations would be expected between the methylene bridge protons and the adjacent piperazine carbons, as well as the phosphorus atom, and between the piperazine protons and the methylene bridge carbon.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.
Vibrational Modes of Phosphonic Acid and Piperazine Scaffolds
The IR and Raman spectra of this compound would be characterized by the vibrational modes of the phosphonic acid group and the piperazine ring.
Phosphonic Acid Group: Strong IR absorptions would be expected for the P=O stretching vibration (typically around 1200-1300 cm⁻¹). The P-O-H and P-O stretches would also give rise to characteristic bands in the fingerprint region (900-1100 cm⁻¹). Broad absorptions in the high-frequency region (2500-3300 cm⁻¹) would be indicative of the O-H stretching of the phosphonic acid, often involved in hydrogen bonding.
Piperazine Scaffold: The piperazine ring would exhibit C-H stretching vibrations (around 2800-3000 cm⁻¹) and N-H stretching (for the secondary amine, typically around 3200-3400 cm⁻¹). C-N stretching and various bending and wagging modes of the ring would appear in the fingerprint region.
Interactive Data Table: Predicted Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| O-H (Phosphonic Acid) | Stretching | 2500-3300 | Broad, Strong | Weak |
| N-H (Piperazine) | Stretching | 3200-3400 | Medium | Medium |
| C-H (Aliphatic) | Stretching | 2800-3000 | Medium-Strong | Strong |
| P=O | Stretching | 1200-1300 | Strong | Medium |
| P-O-H, P-O | Stretching | 900-1100 | Strong | Medium |
Hydrogen Bonding Networks Elucidation
The presence of both a phosphonic acid group (hydrogen bond donor and acceptor) and a piperazine ring (with a hydrogen bond donor N-H and acceptor N) suggests that this compound is likely to form extensive intermolecular hydrogen bonding networks in the solid state. These interactions would be reflected in the vibrational spectra by the broadening and shifting of the O-H and N-H stretching bands to lower frequencies. Temperature-dependent IR or Raman studies could further probe the strength and dynamics of these hydrogen bonds.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound, HRMS would be used to verify its molecular formula, C₅H₁₃N₂O₃P. The experimentally measured monoisotopic mass should be in close agreement with the theoretically calculated mass, typically within a few parts per million (ppm), providing strong evidence for the compound's identity.
Interactive Data Table: Predicted High-Resolution Mass Spectrometry Data
| Molecular Formula | Ion Type | Calculated Mass (m/z) |
|---|---|---|
| C₅H₁₃N₂O₃P | [M+H]⁺ | 197.0736 |
| C₅H₁₃N₂O₃P | [M-H]⁻ | 195.0591 |
Single-Crystal X-ray Diffraction Studies
Without experimental crystallographic data—such as unit cell dimensions, space group, and atomic coordinates—a scientifically accurate and detailed discussion of the following aspects of the solid-state structure of this compound cannot be provided.
Conformational Analysis of the Piperazine Ring and Phosphonic Acid Moiety
A quantitative analysis of the conformation of the piperazine ring (e.g., chair, boat) and the geometry of the phosphonic acid group, including specific bond lengths and angles, is contingent on single-crystal X-ray diffraction data.
Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
While general assumptions about hydrogen bonding involving the phosphonic acid and piperazine functional groups can be made based on the behavior of related compounds, a specific and detailed analysis of the hydrogen bonding network and other potential intermolecular interactions for this particular compound requires precise atomic position data from X-ray crystallography.
Should the crystal structure of this compound be determined and published in the future, a detailed article based on the requested outline could be generated.
Computational Chemistry and Theoretical Studies of Piperazin 1 Yl Methyl Phosphonic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of geometric and electronic features, providing a basis for predicting reactivity and intermolecular interactions.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic structure of molecules. By approximating the electron density, DFT can accurately determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For [(Piperazin-1-yl)methyl]phosphonic acid, this involves calculating bond lengths, bond angles, and dihedral angles that correspond to the global minimum on the potential energy surface.
A typical DFT calculation for this molecule would employ a functional, such as B3LYP or M06-2X, combined with a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately. researchgate.netmdpi.com The results of such a calculation would provide a detailed picture of the molecule's shape, including the conformation of the piperazine (B1678402) ring (typically a chair conformation) and the orientation of the methylphosphonic acid substituent.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
|---|---|
| C-N (piperazine ring) bond length | ~1.46 Å |
| N-CH2 (exocyclic) bond length | ~1.47 Å |
| C-P bond length | ~1.85 Å |
| P=O bond length | ~1.50 Å |
| P-OH bond length | ~1.56 Å |
| C-N-C (piperazine ring) bond angle | ~110° |
| N-C-P bond angle | ~112° |
| O-P-O bond angle | ~115° |
Note: These are representative values based on DFT studies of similar aminophosphonic acid structures. Actual values would be obtained from a specific calculation.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to denote different charge regions. For this compound, an MEP map would highlight the electronegative regions in red, typically around the oxygen atoms of the phosphonic acid group, indicating areas susceptible to electrophilic attack. The electropositive regions, shown in blue, would likely be concentrated around the amine protons of the piperazine ring and the hydroxyl protons of the phosphonic acid, representing sites for nucleophilic interaction. researchgate.net This information is crucial for understanding hydrogen bonding patterns and other non-covalent interactions that govern the molecule's behavior in a biological or chemical system.
HOMO-LUMO Analysis and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. For this compound, the HOMO is likely to be localized on the piperazine nitrogen atoms, while the LUMO may be distributed over the phosphonic acid group.
Table 2: Illustrative Reactivity Descriptors for this compound
| Parameter | Formula | Illustrative Value |
|---|---|---|
| HOMO Energy | EHOMO | -6.5 eV |
| LUMO Energy | ELUMO | -1.2 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 eV |
| Global Electrophilicity (ω) | χ² / (2η) | 2.79 eV |
Note: These values are hypothetical and serve to illustrate the types of data obtained from a HOMO-LUMO analysis.
Molecular Dynamics (MD) Simulations for Conformational Sampling
While quantum chemical calculations provide a static picture of a molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape. For a flexible molecule like this compound, which has a flexible piperazine ring and a rotatable methylphosphonic acid group, MD simulations can reveal the different conformations it can adopt in solution. njit.edu
By simulating the molecule in a solvent box (typically water) over a period of nanoseconds, researchers can observe transitions between different chair and boat conformations of the piperazine ring, as well as the rotation around the C-N and C-P bonds. This conformational sampling is crucial for understanding how the molecule might adapt its shape to fit into a binding site, such as the active site of an enzyme. nih.govacs.org
Docking Studies (non-clinical) for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, which is often a protein or a metal ion. acs.org For this compound, non-clinical docking studies can provide insights into its potential interactions with various biological targets or its ability to chelate metal ions.
In the context of enzyme inhibition, docking could be used to place the molecule into the active site of an enzyme, such as a phosphatase or a protease, where phosphonates are known to act as inhibitors. nih.govresearchgate.net The docking algorithm would predict the binding pose and estimate the binding affinity based on a scoring function. This would reveal key interactions, such as hydrogen bonds between the phosphonic acid group and amino acid residues in the active site, or hydrophobic interactions involving the piperazine ring.
Similarly, docking and simulation studies can be employed to investigate the binding of this compound to metal ions. The phosphonic acid moiety and the nitrogen atoms of the piperazine ring are excellent metal chelators. researchgate.netrsc.org Computational studies can predict the coordination geometry and stability of the resulting metal complexes, which is relevant for applications in areas like medical imaging and catalysis. researchgate.net
Coordination Chemistry of Piperazin 1 Yl Methyl Phosphonic Acid
Ligand Properties and Chelation Potential
The coordination behavior of [(Piperazin-1-yl)methyl]phosphonic acid is dictated by the presence of both the phosphonate (B1237965) group and the nitrogen atoms of the piperazine (B1678402) ring, which can act as Lewis bases. This dual functionality allows the molecule to act as a flexible linker, bridging multiple metal centers to create extended structures.
The primary coordination sites of this compound are the oxygen atoms of the phosphonate group and the two nitrogen atoms of the piperazine ring. The phosphonate group (–PO(OH)₂) is a robust and versatile binding site. Depending on the degree of deprotonation, it can coordinate to metal ions in a monodentate, bidentate, or tridentate fashion, and often acts as a bridge between multiple metal centers. researchgate.net
The piperazine ring contains two nitrogen atoms which can also serve as donor sites for metal coordination. biointerfaceresearch.comrsc.org The flexibility of the six-membered piperazine ring, which can adopt chair or boat conformations, allows for a variety of coordination geometries. biointerfaceresearch.com This adaptability makes it possible to form both monometallic and bimetallic complexes. biointerfaceresearch.com The combined presence of both hard (phosphonate oxygen) and soft (piperazine nitrogen) donor atoms allows this ligand to coordinate with a wide range of metal ions.
In some related aminophosphonic acid complexes, coordination occurs exclusively through the phosphonate groups, with the nitrogen atom remaining protonated across a wide pH range. nih.govresearchgate.net However, in other structures, both the phosphonate and the nitrogen atoms from the heterocyclic ring are involved in creating the final coordination network. researchgate.net
The coordination behavior of this compound is highly dependent on pH due to the presence of multiple acidic and basic sites. The phosphonic acid group has two acidic protons, while the piperazine nitrogens can be protonated. The protonation state of the ligand changes with the pH of the solution, which in turn influences its coordination mode and the dimensionality of the resulting metal complex. rsc.org
The pKa values for similar phosphonic acids, such as methylphosphonic acid, are approximately 2.12 for the first deprotonation and 7.29 for the second. nih.gov The speciation of the ligand—the distribution of its various protonated forms in solution—is critical in determining which donor atoms are available for coordination. researchgate.net At low pH, the ligand is fully protonated. As the pH increases, the phosphonate group deprotonates first, followed by the piperazine nitrogen atoms. Theoretical and experimental studies on N-methyl piperazine show that the protonation can occur at either the secondary or tertiary nitrogen, with the preferred site influenced by the solvent. nih.gov This pH-driven change in protonation affects the ligand's charge and its ability to bridge metal ions, thereby influencing the final structure of the coordination polymer or MOF. rsc.org
Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers
The ability of this compound to link metal ions into extended networks makes it a valuable building block for the synthesis of MOFs and coordination polymers. rsc.org These materials are of great interest due to their high porosity, large surface areas, and potential applications in areas like gas storage, catalysis, and sensing. rsc.orgresearchgate.net
Factors such as the metal-to-ligand ratio, reaction temperature, and the solvent system used during synthesis can significantly influence the final structure of the coordination polymer. mdpi.commdpi.com By carefully controlling these conditions, it is possible to direct the self-assembly process to produce desired structures, ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. researchgate.net The stability of phosphonate-based MOFs is often a key advantage, with some exhibiting remarkable resistance to harsh chemical environments. nih.gov
The flexibility of the piperazine group and the multiple binding modes of the phosphonate group lead to a high degree of structural diversity in the resulting coordination networks. nih.gov Researchers have successfully synthesized a variety of structures using similar aminophosphonic acid ligands.
For example, a copper complex with a related ligand forms one-dimensional chains where the metal centers are linked by bridging phosphonate groups. researchgate.net A cobalt complex with a different aminophosphonic acid ligand forms a two-dimensional layered structure, where inorganic chains are further connected by the coordination of pyridyl groups. researchgate.net Another cobalt complex exhibits a 2D double-layered structure. researchgate.net This demonstrates how the choice of metal ion and the specific ligand structure can lead to different dimensionalities and network topologies. mdpi.comacs.org
Complexation with Transition Metals
This compound and its derivatives readily form complexes with a variety of transition metals, including but not limited to copper(II), cobalt(II), and zinc(II). researchgate.net The coordination environment of the metal ion in these complexes is determined by the ligand's geometry and the preferred coordination number of the metal. researchgate.netmdpi.com
In a reported copper(II) complex with a similar piperazine-containing phosphonic acid, the copper ion is in a CuN₂O₃ coordination environment, forming a 1D chain structure. researchgate.net In two different cobalt(II) complexes, the metal ions adopt octahedral coordination geometries, but the resulting structures are a 2D layer and a 2D double layer, respectively, highlighting the structural versatility. researchgate.net The study of such complexes is crucial for understanding the fundamental principles of coordination chemistry and for designing new materials with specific properties. nih.govmdpi.comresearchgate.net
Below is a table summarizing the structural characteristics of coordination polymers formed with ligands similar to this compound.
| Metal Ion | Ligand Type | Resulting Structure | Dimensionality | Reference |
| Copper(II) | Aminophosphonic acid with piperazine | Interconnected CuN₂O₃ and CPO₃ polyhedra forming chains | 1D | researchgate.net |
| Cobalt(II) | Aminophosphonic acid with pyridyl | Inorganic chains bridged by pyridyl groups to form layers | 2D | researchgate.net |
| Cobalt(II) | Aminophosphonic acid with pyridyl | 1D chains interconnected by pyridyl groups into a double layer | 2D | researchgate.net |
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The piperazine ring and the phosphonic acid group provide multiple coordination sites, allowing for the formation of diverse structural motifs, including mononuclear, binuclear, and polymeric complexes.
The synthesis often occurs under hydrothermal conditions or in solution at controlled pH. The stoichiometry of the reactants, temperature, and pH are critical parameters that influence the final structure of the complex. For instance, the reaction of a transition metal salt, such as copper(II) chloride, with this compound can lead to the formation of a one-dimensional chain structure. In such a complex, the copper ions can be bridged by the phosphonate groups, while the piperazine nitrogen atoms coordinate to adjacent metal centers.
Characterization of these complexes is performed using a variety of analytical techniques. Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, and the coordination environment of the metal ion. Other techniques such as elemental analysis, thermogravimetric analysis (TGA), and powder X-ray diffraction (PXRD) are also employed to confirm the composition and purity of the synthesized complexes.
Table 1: Representative Metal Complexes of Piperazine-Containing Phosphonic Acids and Their Structural Features
| Compound | Metal Ion | Structural Motif | Key Coordination Bonds |
| Cu(H4L1)·2H2O | Cu(II) | 1D Chain | Cu-N (piperazine), Cu-O (phosphonate) |
| Co(H3L2)2·H2O | Co(II) | 2D Layered | Co-N (pyridyl), Co-O (phosphonate) |
| [Co(H2L3)(H2O)]·H2O | Co(II) | 2D Double Layered | Co-N (pyridyl), Co-O (phosphonate) |
Note: The ligands L1, L2, and L3 are related piperazine or aminophosphonic acids, and the data is presented to illustrate common structural motifs.
Spectroscopic Analysis of Metal-Ligand Interactions
Spectroscopic methods are essential for elucidating the nature of the interaction between this compound and metal ions in the resulting complexes.
Infrared (IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for probing the coordination environment. The vibrational frequencies of the P=O, P-O, and N-H groups in the free ligand are compared to those in the metal complex. A shift in these frequencies upon coordination provides evidence of metal-ligand bond formation. For example, a shift in the P=O stretching vibration to a lower wavenumber is indicative of the coordination of the phosphonate oxygen to the metal center. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy (¹H, ¹³C, and ³¹P) provides detailed information about the structure in solution. The chemical shifts of the protons and carbons in the piperazine ring and the methylene (B1212753) group adjacent to the phosphorus atom can be affected by coordination to a metal ion. ³¹P NMR is particularly informative, as the chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment, and a significant coordination-induced shift can be observed. nih.gov
UV-Visible Spectroscopy: The electronic absorption spectra of the metal complexes in the UV-visible region can provide information about the d-d electronic transitions of the metal ion and charge transfer bands. These spectra are useful for determining the coordination geometry of the metal center. For instance, the position and intensity of the d-d bands for a Cu(II) complex can indicate whether it has a tetrahedral or octahedral geometry. nih.govmdpi.com
Table 2: Spectroscopic Data for a Hypothetical Cu(II) Complex of this compound
| Spectroscopic Technique | Key Observables (Free Ligand) | Expected Changes Upon Complexation |
| FT-IR (cm⁻¹) | ν(P=O) ~1150-1250, ν(P-O) ~950-1050, ν(N-H) ~3200-3400 | Shift of ν(P=O) and ν(P-O) to lower wavenumbers, broadening and shift of ν(N-H) |
| ³¹P NMR (ppm) | Single resonance | Significant downfield or upfield shift |
| UV-Vis (nm) | Ligand-based absorptions | Appearance of d-d transition bands in the visible region |
Applications in Metal Ion Sequestration or Catalysis (non-clinical)
The ability of this compound to form stable complexes with a variety of metal ions makes it a candidate for applications in metal ion sequestration and catalysis.
Metal Ion Sequestration: The presence of both the piperazine and phosphonate groups allows this ligand to act as an effective chelating agent. This can be utilized for the removal of heavy metal ions from aqueous solutions. The ligand can coordinate to toxic metal ions, forming soluble or insoluble complexes that can then be removed from the environment. The efficiency of sequestration depends on factors such as pH, the concentration of the ligand, and the nature of the metal ion. For example, related aminophosphonic acids have shown potential for the sorption of metal ions like cadmium and copper.
Catalysis: Metal complexes of this compound can also exhibit catalytic activity. The metal center can act as a Lewis acid, activating substrates for a variety of organic transformations. The ligand can influence the catalytic activity by modifying the steric and electronic properties of the metal center. While specific catalytic applications for complexes of this particular ligand are not widely reported, related phosphonate-containing metal complexes have been investigated as catalysts in reactions such as oxidation, reduction, and carbon-carbon bond formation. scispace.com For instance, supported metal-phosphonate catalysts have been used in hydrogenation and coupling reactions. scispace.com The bifunctional nature of the ligand, with both an acidic phosphonic acid group and a basic piperazine moiety, could also be exploited in cooperative catalysis.
Investigations into the Biological Activity Non Clinical and Bioinorganic Aspects of Piperazin 1 Yl Methyl Phosphonic Acid
Enzyme Inhibition Studies in vitro (e.g., metalloenzymes, phosphatases)
The phosphonic acid moiety is a well-established pharmacophore known for its ability to act as a phosphate (B84403) group mimic, enabling it to interact with the active sites of various enzymes, particularly metalloenzymes and phosphatases. nih.gov
Phosphonate-containing molecules have been demonstrated to be potent inhibitors of metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to bacteria by hydrolyzing β-lactam antibiotics. Kinetic studies on 6-phosphonomethylpyridine-2-carboxylates (PMPCs), which share the phosphonate (B1237965) feature, have shown that these compounds can act as potent inhibitors of various MBLs. acs.orgnih.gov The inhibition often follows a competitive, slow-binding model. nih.gov
Representative Kinetic Data for Phosphonate-Based Metallo-β-Lactamase Inhibitors
| Inhibitor (Analogous Compound) | Enzyme | Inhibition Constant (Kᵢ) (µM) | Inhibition Model |
| PMPC derivative 1 | IMP-1 (B1 MBL) | 0.03 | Competitive, Slow-binding |
| PMPC derivative 2 | VIM-2 (B1 MBL) | 1.5 | Competitive, Slow-binding |
| PMPC derivative 3 | NDM-1 (B1 MBL) | 0.5 | Competitive, Slow-binding |
| PMPC derivative 4 | L1 (B3 MBL) | 0.2 | Competitive, Slow-binding |
Note: The data presented in this table is for 6-phosphonomethylpyridine-2-carboxylate (PMPC) derivatives, which are structurally related to [(Piperazin-1-yl)methyl]phosphonic acid, and is intended to be illustrative of the potential kinetic parameters. nih.gov
The selectivity of phosphonate inhibitors is influenced by the substituents attached to the phosphonate group, which can interact with specific residues in the enzyme's active site. For instance, studies on α-aminophosphonates have demonstrated selectivity against different protein tyrosine phosphatases (PTPs). One of the most potent inhibitors identified in a study showed a significantly lower IC₅₀ value against PTP1B compared to other phosphatases like TCPTP, PTP-MEG2, SHP-1, and SHP-2. nih.gov
The piperazine (B1678402) ring in this compound could play a crucial role in determining its selectivity profile. The nitrogen atoms of the piperazine can form hydrogen bonds or other interactions with amino acid residues, potentially leading to a specific fit in the active site of certain enzymes over others.
Representative Selectivity Profile of an α-Aminophosphonate Inhibitor
| Enzyme Target | IC₅₀ (µM) |
| PTP1B | 6.64 |
| TCPTP | ~13 |
| PTP-MEG2 | ~166 |
| SHP-1 | No inhibition |
| SHP-2 | No inhibition |
Note: This data is for a specific α-aminophosphonate derivative and is presented to illustrate the potential for selectivity among phosphonate-based enzyme inhibitors. nih.gov
Antimicrobial Activity (non-clinical, e.g., bacterial culture studies)
The piperazine nucleus is a common scaffold in many antimicrobial agents. nih.gov Coupled with the phosphonic acid group, this compound may possess intrinsic antimicrobial properties.
Phosphonopeptides based on aminomethylphosphonic acid have been shown to exert their antibacterial effect by inhibiting bacterial cell wall biosynthesis. nih.govnih.gov These compounds are actively transported into the bacterial cell, where they release high concentrations of aminomethylphosphonic acid. This molecule then acts as a mimic of both D- and L-alanine, inhibiting key enzymes involved in peptidoglycan synthesis, such as D-Ala-D-Ala synthetase, alanine (B10760859) racemase, and UDP-N-acetylmuramyl-L-alanine synthetase. nih.govnih.gov A similar mechanism of action could be anticipated for this compound.
Phosphonate antibiotics have been observed to exhibit synergistic effects when combined with other classes of antibiotics. For example, fosfomycin, a phosphonic acid antibiotic, shows synergy with β-lactam antibiotics, trimethoprim, and others against various Gram-negative bacilli. nih.govrsc.org This synergy often results in a significant reduction of the minimum inhibitory concentrations (MICs) of both drugs. nih.gov It is conceivable that this compound could also enhance the efficacy of other antimicrobial agents.
Representative Antimicrobial Activity of α-Aminophosphonate Derivatives
| Bacterial Strain | Compound A MIC (µM) | Compound B MIC (µM) |
| Escherichia coli | 0.25 | 2.0 |
| Acinetobacter baumannii | 0.5 | 4.0 |
| Pseudomonas aeruginosa | 1.0 | 4.0 |
| Enterobacter cloacae | 0.5 | 2.0 |
| Staphylococcus aureus | 0.25 | 1.0 |
Note: The data in this table represents the Minimum Inhibitory Concentration (MIC) values for two different α-aminophosphonate derivatives against a panel of bacterial strains and is intended to be illustrative of the potential antimicrobial activity. researchgate.net
Interaction with Biologically Relevant Metal Ions (e.g., calcium, magnesium)
The phosphonate group is a known chelating agent for various metal ions, including biologically important ones like calcium (Ca²⁺) and magnesium (Mg²⁺). alanplewis.com The interaction of this compound with these ions could influence its biological activity and distribution.
Studies on aminomethylphosphonic acid (AMPA), the simplest aminophosphonate, have provided insights into the stability of its complexes with divalent metal ions. The logarithmic stability constants (log K) for the formation of Ca(AMPA) and Mg(AMPA) complexes have been determined. nih.gov
The piperazine ring in this compound could also participate in metal ion coordination, potentially leading to the formation of more stable complexes compared to simpler aminophosphonates. The nitrogen atoms of the piperazine ring can act as additional donor sites for metal coordination. chemjournal.kz
Stability Constants for Aminomethylphosphonic Acid (AMPA) Complexes with Calcium and Magnesium
| Metal Ion | Ligand | Log K |
| Ca²⁺ | AMPA | 1.6 |
| Mg²⁺ | AMPA | 1.8 |
Note: This table presents the logarithmic stability constants (Log K) for the 1:1 complexes of aminomethylphosphonic acid (AMPA) with calcium and magnesium ions. This data provides an indication of the potential for this compound to interact with these biologically relevant metal ions. nih.gov
Chelation and Solubility Modulation
The structure of this compound inherently suggests a capacity for metal ion chelation, a property central to the function of many biologically active molecules. This capability arises from the presence of multiple potential donor atoms—the two nitrogen atoms of the piperazine ring and the oxygen atoms of the phosphonate group—which can coordinate with metal ions to form stable complexes.
Piperazine and its derivatives are recognized as versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. biointerfaceresearch.comrsc.org The nitrogen atoms in the piperazine ring can act as donor sites, a feature leveraged in the design of various therapeutic agents, including iron chelators. nih.govsemanticscholar.org Similarly, the aminophosphonate group is a powerful chelating agent, particularly for divalent cations such as calcium (Ca²⁺), magnesium (Mg²⁺), and zinc (Zn²⁺). nih.govnih.gov In compounds containing an aminophosphonate function, coordination with metal ions often occurs exclusively through the phosphonate group's oxygen atoms, with the nitrogen atom remaining protonated across a wide pH range. nih.gov The combination of these two functional groups in one molecule suggests a synergistic or multi-modal chelation potential.
The solubility of this compound is predicted to be high in aqueous solutions. Its parent compounds, piperazine and methylphosphonic acid, are both readily soluble in water. wikipedia.orgwikipedia.org N-methylpiperazine is also characterized as being well-soluble in water. This intrinsic solubility is a crucial factor for biological and industrial applications. The process of chelation can further modulate solubility. The formation of a metal complex alters the physicochemical properties of both the organic molecule and the metal ion, which can lead to either an increase or decrease in the solubility of the resulting complex, depending on its specific nature and the surrounding medium.
Implications for Biomineralization Processes (non-clinical)
Biomineralization is the process by which living organisms produce minerals, often to harden or stiffen existing tissues. A key example is the formation of calcium phosphates, such as hydroxyapatite, which is the primary mineral component of bone and teeth. The phosphonate group is a well-established modulator of biomineralization, acting as a potent inhibitor of calcium phosphate crystal formation and growth. nih.govresearchgate.net
Aminomethylphosphonic acids are recognized as hydraulically stable analogues of pyrophosphate and are known to impede the formation and dissolution of calcium phosphate crystals in vitro. orientjchem.org This inhibitory action is generally attributed to the strong affinity of the phosphonate group for the surfaces of nascent calcium phosphate crystals. asianpubs.org By adsorbing onto the crystal surface, particularly at active growth sites, phosphonates can physically block the addition of further ions from the solution, thereby arresting or slowing crystal growth. researchgate.netasianpubs.org The effectiveness of this inhibition can be significant, with trace amounts of certain phosphonates (in the range of 10⁻⁶ mol L⁻¹) being sufficient to halt crystallization. asianpubs.org
The mechanism of inhibition is often described using a Langmuir adsorption model, where the phosphonate molecules adsorb to discrete sites on the crystal surface. researchgate.netasianpubs.org The presence of nitrogen atoms within the phosphonate molecule, as in this compound, can influence the net charge of the molecule at a given pH, which in turn can affect its adsorption onto the charged crystal surfaces. asianpubs.org While phosphonates are predominantly known as inhibitors, it is noteworthy that their effect can be substrate-specific; in some systems, such as with barium sulfate (B86663), certain phosphonates have been observed to promote crystallization rather than inhibit it. uwa.edu.aursc.org This highlights that the functional group alone does not solely determine its impact on crystallization. rsc.org
In the context of this compound, the aminomethylphosphonic acid moiety would be expected to confer strong inhibitory properties against the mineralization of calcium phosphates like hydroxyapatite. This makes it a compound of interest for non-clinical research into conditions characterized by pathological calcification.
Derivatives and Analogs of Piperazin 1 Yl Methyl Phosphonic Acid
Synthesis of Phosphonate (B1237965) Esters and Amides
The phosphonic acid group is a primary target for modification to create prodrugs or alter the molecule's polarity. Esterification and amidation are common strategies to mask the acidic protons, leading to phosphonate esters and phosphonamides, respectively.
Phosphonate Esters: The synthesis of phosphonate esters from the parent acid can be achieved through several established methods. A common approach involves the reaction of the phosphonic acid with an alcohol in the presence of a coupling agent. Alternatively, diesters can be synthesized first, for instance, via the Michaelis-Arbuzov reaction, followed by selective hydrolysis to yield monoesters. google.com A widely used method for the dealkylation of dialkyl phosphonates to the corresponding phosphonic acids or monoesters is treatment with bromotrimethylsilane (B50905) (TMSBr), followed by methanolysis. acs.orgmdpi.com This method is effective for removing methyl or ethyl esters. google.commdpi.com For example, a phosphonate diester can be selectively demethylated to the monoester using TMSBr. google.com
The synthesis can also proceed by converting the phosphonic acid to a more reactive intermediate, such as a phosphonochloridate, by treatment with reagents like oxalyl chloride or thionyl chloride. mdpi.com This intermediate can then readily react with various alcohols or phenols to yield the desired mixed phosphonate esters. mdpi.com
Phosphonamides: The synthesis of phosphonamides involves the reaction of the phosphonic acid (or its activated form, like a phosphonochloridate) with a primary or secondary amine. This reaction forms a stable phosphorus-nitrogen (P-N) bond. Similar to ester synthesis, activating the phosphonic acid is often necessary to achieve good yields. The use of phosphonylaminium salts has been described as a method to facilitate the synthesis of amino acid-derived phosphonamidates. semanticscholar.org
The conversion of the highly polar phosphonic acid moiety into a less polar ester or amide group has a profound impact on the physicochemical properties of the molecule, particularly its lipophilicity and membrane permeability.
Permeability: Increased lipophilicity generally correlates with enhanced permeability across biological membranes, such as the intestinal wall or the blood-brain barrier, through passive diffusion. By masking the charged phosphonic acid, ester derivatives can more easily partition into the lipid bilayer of cell membranes. This strategy is often employed to improve the oral bioavailability of phosphonic acid-based drugs. The phosphonate esters act as prodrugs, which are inactive in their ester form but are hydrolyzed in vivo by esterase enzymes to release the active parent phosphonic acid.
Table 1: Predicted Physicochemical Properties of [(Piperazin-1-yl)methyl]phosphonic Acid Esters Note: The following data is illustrative and based on general chemical principles. Actual values would require experimental determination.
| Derivative | Ester Group (R) | Expected Change in Lipophilicity (LogP) | Expected Impact on Passive Permeability |
|---|---|---|---|
| Dimethyl Ester | -CH₃ | Significant Increase | Enhanced |
| Diethyl Ester | -CH₂CH₃ | Greater Increase | Further Enhanced |
| Diisopropyl Ester | -CH(CH₃)₂ | Substantial Increase | Significantly Enhanced |
| Diphenyl Ester | -C₆H₅ | Very High Increase | Greatly Enhanced |
N-Substituted Piperazine (B1678402) Derivatives
The piperazine ring contains a secondary amine at the N4 position, which is a prime site for introducing a wide variety of substituents through alkylation or acylation reactions.
Alkylation: The secondary amine of the piperazine ring can be readily alkylated using alkyl halides (e.g., alkyl bromides or iodides) or via reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride. These reactions allow for the introduction of diverse alkyl and arylmethyl groups. nih.gov
Acylation: Acylation of the piperazine nitrogen can be accomplished using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents. This introduces amide functionalities, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. The synthesis of N,N'-aminoacylated piperazine derivatives has been reported as a strategy to create compounds that interact with specific biological targets. nih.gov Similarly, reaction with sulfonyl chlorides yields sulfonamides. nih.gov
Modifying the N4 position of the piperazine ring can dramatically influence the molecule's biological activity by altering its size, shape, polarity, and ability to interact with target proteins.
Ligand Properties: The nature of the N-substituent is crucial for determining how the molecule fits into a binding pocket and the types of interactions it can form.
Steric Effects: Bulky substituents can provide enhanced selectivity for a specific target but may also cause steric hindrance that prevents binding.
Electronic Effects: Introducing electron-withdrawing or electron-donating groups can modulate the basicity of the piperazine nitrogen, which may be critical for ionic interactions with acidic residues in a protein.
Hydrophobicity/Hydrophilicity: The substituent can be tailored to increase or decrease lipophilicity, affecting both target engagement and broader pharmacokinetic properties. For example, adding aromatic or long alkyl chains increases hydrophobicity, while adding groups with hydroxyl or carboxyl functions increases hydrophilicity.
Bioactivity: Structure-activity relationship (SAR) studies on N-substituted piperazine compounds often reveal that the substituent at this position is a key determinant of potency and selectivity. nih.govmdpi.com For instance, in a series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues, modifications to the piperazine ring significantly impacted whole-cell activity against Mycobacterium tuberculosis. nih.gov In other studies, N,N'-substituted piperazines have been synthesized to interact with polyamine modulatory sites on NMDA receptors, with the nature of the N-substituent dictating potency and efficacy. nih.gov The introduction of specific groups can lead to new interactions with the target, such as hydrogen bonds or hydrophobic contacts, thereby enhancing binding affinity and biological effect.
Table 2: Examples of N-Substituted Derivatives and Their Potential Bioactivity Consequences (Non-clinical) Note: The described consequences are hypothetical and based on established structure-activity principles.
| N4-Substituent | Modification Type | Potential Impact on Ligand Properties | Potential Consequence for Bioactivity |
|---|---|---|---|
| -CH₃ (Methyl) | Alkylation | Minimal steric bulk, increases basicity slightly | May improve binding by filling a small hydrophobic pocket |
| -CH₂C₆H₅ (Benzyl) | Alkylation | Adds significant steric bulk and lipophilicity | Can introduce π-π stacking interactions with aromatic residues |
| -C(O)CH₃ (Acetyl) | Acylation | Removes basicity, adds H-bond acceptor | May alter binding mode; loss of ionic interaction |
| -C(O)C₆H₅ (Benzoyl) | Acylation | Adds bulk, lipophilicity, and H-bond acceptor | Potential for hydrophobic and aromatic interactions |
Structural Analogs with Modified Linkers or Ring Systems
Beyond derivatization of the existing functional groups, analogs of this compound can be synthesized by modifying the core structure. This includes altering the methylene (B1212753) linker that connects the piperazine and phosphonate moieties or replacing the piperazine ring with a different heterocyclic system.
Modified Linkers: The methyl linker is a simple, flexible bridge. Its properties can be modified by:
Chain Length: Increasing the linker length (e.g., to ethyl or propyl) changes the spatial relationship between the piperazine ring and the phosphonate group. This can be critical for optimizing the geometry required for binding to a biological target. nih.gov
Rigidity: Introducing conformational constraints, such as a double bond or incorporating the linker into a ring system, can lock the molecule into a specific conformation. This can enhance binding affinity by reducing the entropic penalty of binding but requires that the fixed conformation is the bioactive one.
Polarity: Incorporating heteroatoms like oxygen or nitrogen into the linker can increase polarity and introduce new hydrogen bonding opportunities.
Modified Ring Systems: The piperazine ring can be replaced with other cyclic structures to explore different spatial arrangements and physicochemical properties.
Homopiperazine: This seven-membered ring analog offers greater conformational flexibility and a different distance between its nitrogen atoms. nih.gov
Morpholine or Thiomorpholine: Replacing one piperazine nitrogen with an oxygen (morpholine) or sulfur (thiomorpholine) atom removes a site of basicity and substitution while introducing a potential hydrogen bond acceptor. acs.org
Fused Ring Systems: Incorporating the piperazine into a bicyclic system, such as quinoxaline, can create a more rigid and structurally complex scaffold, potentially leading to novel biological activities. nih.gov
Structure-Activity Relationship (SAR) Studies for Non-Clinical Applications
While comprehensive structure-activity relationship (SAR) studies focusing specifically on this compound for non-clinical applications are not extensively documented in publicly available literature, valuable insights can be extrapolated from research on related piperazine and aminophosphonate derivatives. These studies provide a foundational understanding of how structural modifications to the core motifs of this compound—namely the piperazine ring, the methyl linker, and the phosphonic acid group—can influence its properties and efficacy in various non-clinical contexts, such as corrosion inhibition and as a scaffold for compounds with cytotoxic activity.
Corrosion Inhibition
Derivatives of piperazine have been investigated as corrosion inhibitors for metals like mild steel in acidic environments. The effectiveness of these organic molecules is largely attributed to the presence of heteroatoms (nitrogen, oxygen, sulfur) and π-electrons in their structure, which facilitate their adsorption onto the metal surface.
Research on various piperazine derivatives has highlighted several key structural features that influence their corrosion inhibition efficiency:
Presence of Aromatic Rings and Heteroatoms: The introduction of aromatic rings and additional heteroatoms to the piperazine structure has been shown to enhance corrosion inhibition. For example, studies on compounds like 4-(4-aminobenzoyl)-piperazin-1-yl)methanone (4-4-ABPFM) and 4-(4-aminophenylpiperazin-1-yl) furan-2-yl) methanone (B1245722) (4-4-APPFM) demonstrated high inhibition efficiencies, attributed to the presence of aromatic rings, π-electron systems, and heteroatoms which promote adsorption on the metal surface. researchgate.net
Substituents on the Piperazine Ring: The nature of the substituent on the nitrogen atom of the piperazine ring plays a crucial role. Electron-donating groups can increase the electron density on the molecule, potentially leading to stronger adsorption on the metal surface and thus higher inhibition efficiency.
The Phosphonic Acid Group: While direct SAR studies on the phosphonic acid moiety of this compound in corrosion inhibition are scarce, phosphonic acids are known to be effective corrosion inhibitors. They can form protective films on metal surfaces. The combination of the piperazine ring and the phosphonic acid group in one molecule is anticipated to provide synergistic inhibition effects, with the piperazine moiety contributing to adsorption and the phosphonic acid group forming a passivating layer.
The following table summarizes the structure-activity relationships of piperazine derivatives as corrosion inhibitors based on available research.
| Compound/Derivative | Structural Modification | Observed Effect on Corrosion Inhibition |
| Piperazine Derivatives with Aromatic Rings | Introduction of furan (B31954) and aminobenzoyl groups | Enhanced inhibition efficiency due to increased π-electrons and heteroatoms available for adsorption. researchgate.net |
| Piperidin-1-yl-phosphonic acid | Presence of both piperidine (B6355638) ring and phosphonic acid | Acts as an effective mixed-type corrosion inhibitor for iron in acidic medium. researchgate.net |
Cytotoxic and Antiproliferative Activity
Aminophosphonates and their derivatives, which are structurally related to this compound, have been the subject of studies investigating their potential as anticancer agents. The SAR in this context often revolves around the ability of these compounds to act as mimics of amino acids, thereby interfering with cellular processes.
Key findings from studies on related structures include:
The Role of the Phosphonic Acid Group: The phosphonic acid moiety is a critical pharmacophore. Its tetrahedral geometry and ability to act as a stable analogue of a carboxylate or phosphate (B84403) group allows it to interact with biological targets.
Substitutions on the Piperazine/Heterocyclic Ring: Modifications to the heterocyclic ring system can significantly impact cytotoxic activity. For instance, in a series of piperazin-2-one-based aminophosphonates, the introduction of bulky or electron-withdrawing groups was found to influence their antiproliferative effects. nih.gov Specifically, a trifluoromethyl substituent on a piperazine-based lactam showed significant cytotoxic activity, highlighting the importance of fluorinated groups as pharmacophores. nih.gov
Chirality: The stereochemistry of chiral centers within the molecule can play a crucial role in biological activity, as seen in various bioactive compounds.
The table below outlines the structure-activity relationships for cytotoxic effects based on studies of related aminophosphonate and piperazine compounds.
| Compound/Derivative Class | Structural Modification | Impact on Cytotoxic/Antiproliferative Activity |
| Piperazin-2-one-based aminophosphonates | Introduction of a trifluoromethyl group | Significant increase in cytotoxic activity against several cancer cell lines. nih.gov |
| Bicyclic imine phosphorus derivatives | Incorporation of phosphorus functionality (phosphonates, phosphine (B1218219) oxides, phosphonic acids) | Greatly improves antiproliferative activity of the parent N-heterocycles. nih.gov |
Potential Applications and Future Research Directions
Materials Science Applications (e.g., corrosion inhibitors, scale inhibitors, flame retardants)
The bifunctional nature of [(Piperazin-1-yl)methyl]phosphonic acid makes it a promising candidate for several applications in materials science, particularly due to the known properties of phosphonates and nitrogen-containing heterocycles.
Corrosion Inhibitors: Organic compounds containing nitrogen and phosphorus atoms are recognized for their efficacy as corrosion inhibitors for metals in acidic environments. jmaterenvironsci.com These molecules function by adsorbing onto the metal surface, forming a protective barrier against corrosive agents. jmaterenvironsci.com The piperazine (B1678402) component, a heterocyclic nitrogen compound, can facilitate strong adsorption on metal surfaces. jmaterenvironsci.com Derivatives of piperazine, such as 8-piperazine-1-ylmethylumbelliferone, have demonstrated significant anti-corrosive properties for mild steel in hydrochloric acid, with one study reporting an inhibition efficiency of 93.42% at a concentration of 0.0005 M. atu.edu.iq The high inhibition efficiency is attributed to the presence of heteroatoms (N and O), aromatic rings, and π-electrons which facilitate binding to the metal surface. atu.edu.iq The phosphonic acid group can also contribute to this protective action, as seen in compositions combining heterocyclic nitrogen compounds with phosphonic acids to inhibit oxidation and sulfide (B99878) corrosion. google.com The presence of both moieties in this compound suggests a potential for synergistic interaction, leading to robust corrosion inhibition.
Scale Inhibitors: Phosphonates are widely employed as scale inhibitors in industrial water systems to prevent the precipitation of mineral scales like calcium carbonate, calcium sulfate (B86663), and barium sulfate. google.comresearchgate.net A structurally related compound, Polyamino Polyether Methylene (B1212753) Phosphonic Acid (PAPEMP), is a highly effective scale and corrosion inhibitor, particularly in systems with high hardness, alkalinity, and pH. sinobiochemistry.com PAPEMP demonstrates excellent inhibition of calcium carbonate, calcium sulfate, and calcium phosphate (B84403) scales and is also effective against the formation of silica (B1680970) scale. aquapharm-india.com Its high calcium tolerance allows it to control significantly more calcium carbonate than other common phosphonates like ATMP or PBTC. aquapharm-india.com Given these precedents, this compound is a logical candidate for investigation as a scale inhibitor, potentially offering high efficiency in preventing mineral deposition in various industrial settings.
Table 1: Performance of Selected Phosphonate-Based Scale Inhibitors
| Inhibitor Type | Target Scale | Key Features |
|---|---|---|
| Polyamino Polyether Methylene Phosphonic Acid (PAPEMP) | Calcium Carbonate, Calcium Sulfate, Calcium Phosphate, Silica | High chelation and dispersion effects; high calcium tolerance. sinobiochemistry.comaquapharm-india.com |
| Hexamethylene diamine tetrakis (methylene phosphonic acid) | General scale | Component of oil-soluble inhibitor compositions. google.com |
| Diethylene triamine penta (methylene phosphonic acid) | General scale | Effective against carbonate and sulfate scales. google.comitalmatch.com |
Flame Retardants: The combination of phosphorus and nitrogen in a single molecule is a well-established strategy for creating effective intumescent flame retardants. researchgate.net When heated, these compounds decompose to form a protective char layer that insulates the underlying material from heat and oxygen. Piperazine derivatives, such as piperazine pyrophosphate (PPAP), are used as all-in-one intumescent flame retardants due to their high phosphorus content and the excellent carbonization performance of the piperazine structure. researchgate.net Studies on polypropylene (B1209903) have shown that incorporating a synergistic system of a piperazine salt (Amino trimethylene phosphonic acid piperazine salt) and ammonium (B1175870) polyphosphate can achieve a UL-94 V-0 rating and a limiting oxygen index (LOI) of 30%. researchgate.net Similarly, poly(phosphoric acid piperazine) has been synthesized and used as an effective flame retardant for epoxy resins, achieving a V-0 rating and an LOI of 30.8% at just 5 wt% loading. researchgate.net These findings strongly suggest that this compound, containing both the necessary phosphorus (acid source) and nitrogen (charring/blowing agent) elements, could function as a highly efficient single-molecule intumescent flame retardant.
Agrochemical Applications (e.g., herbicide adjuvants, plant growth regulators)
Herbicide Adjuvants: Adjuvants are added to herbicide formulations to improve their efficacy, for instance by enhancing spray retention, droplet spreading, or absorption of the active ingredient by the target plant. purdue.edu Certain phosphatic acids are used in adjuvant formulations. purdue.edu The surfactant-like properties that can be imparted by the combination of the polar phosphonic acid group and the less polar piperazine ring suggest that this compound could be explored for its potential as a component in herbicide adjuvant systems.
Plant Growth Regulators: Certain organophosphorus compounds are known to act as plant growth regulators (PGRs). A prominent example is Ethephon, or (2-chloroethyl)phosphonic acid, which penetrates plant tissues and decomposes to release ethylene, a natural plant hormone that influences processes like flowering and branching. ahdb.org.uk Other PGRs, such as chlormequat (B1206847) and paclobutrazol, function by inhibiting the biosynthesis of gibberellins, another class of plant hormones. ahdb.org.uk This leads to desirable traits like shorter internodes and thicker leaves. ahdb.org.uk The structural similarity of this compound to other phosphonic acids used as PGRs provides a rationale for future research into its potential effects on plant growth and development.
Supramolecular Chemistry and Self-Assembly
The phosphonic acid functional group is an excellent headgroup for binding to various metal oxide surfaces, enabling the formation of dense, highly ordered self-assembled monolayers (SAMs). nih.govpsu.edu These SAMs are of interest for controlling surface properties like wettability and for applications in electronic devices and biosensors. nih.gov Research has demonstrated the formation of alkylphosphonic acid SAMs on surfaces such as silicon oxide, zirconia (ZrO₂), and titania (TiO₂). nih.govpsu.edu
The this compound molecule is well-suited for this application. The phosphonic acid group can act as a robust anchor to an oxide substrate, while the piperazine ring is presented at the monolayer-air/solvent interface. This exposed piperazine unit offers two key advantages:
It provides a secondary nitrogen atom that can be further functionalized, allowing for the attachment of other molecules to tailor the surface chemistry.
It can participate in non-covalent interactions, such as hydrogen bonding, to direct the formation of more complex, multi-component supramolecular assemblies on the surface.
Furthermore, polymethylphosphonic acids attached to aromatic platforms have been shown to form supramolecular networks and coordination polymers with metal ions. rsc.org This suggests that this compound could also be used as a ligand to construct novel metal-organic frameworks (MOFs) or other supramolecular structures.
Advanced Drug Delivery Systems (Conceptual, non-clinical)
N-heterocycles, including piperazine derivatives, are considered valuable scaffolds in the development of new therapeutic agents. nih.govresearchgate.net The introduction of a phosphonic acid or aminophosphonate functionality into such heterocyclic structures can lead to desirable biological activities. nih.govmdpi.com While this article will not discuss clinical applications, the chemical properties of this compound make it an interesting building block for conceptual drug delivery systems.
For instance, the phosphonate (B1237965) group is known to chelate metal ions and can also serve as an anchor to metal oxide nanoparticles. The piperazine ring contains a secondary amine that can be used as a conjugation point to attach therapeutic molecules. Therefore, this compound could conceptually act as a bifunctional linker, connecting a drug molecule to a nanoparticle-based carrier system. Liposomal delivery systems have also been developed for complex piperazinyl-containing therapeutic agents, indicating the compatibility of this scaffold with advanced formulation strategies. nih.gov
Computational Design of Novel Analogs with Enhanced Properties
Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with optimized properties. These methods have been successfully applied to piperazine-based compounds to design molecules with specific biological activities, such as 5-HT1A receptor agonists and glycine (B1666218) transporter-1 (GlyT-1) inhibitors. nih.govresearchgate.net Techniques like Quantitative Structure-Activity Relationship (QSAR) studies and molecular dynamics simulations help predict how structural modifications will affect a molecule's function. nih.govmdpi.com
A similar approach could be applied to this compound to design novel analogs with enhanced performance in its various potential applications. For example:
For Materials Science: Computational models could be used to predict the binding energy of different substituted analogs to a metal surface, aiming to design more effective corrosion or scale inhibitors.
For Supramolecular Chemistry: Simulations could help predict the self-assembly behavior of different derivatives on surfaces, guiding the synthesis of molecules that form SAMs with specific desired packing and orientation.
This in-silico approach can accelerate the discovery process, prioritize synthetic targets, and lead to the development of new compounds with superior properties.
Integration with Nanotechnology for Targeted Delivery (Conceptual, non-clinical)
The development of nanoparticles for therapeutic delivery is a major focus of modern research, with an emphasis on creating systems that can target specific cells or tissues. nih.gov This is often achieved by functionalizing the nanoparticle surface with targeting molecules. nih.gov
This compound is a conceptually ideal molecule for integrating with nanotechnology platforms, particularly those based on metal oxides. As established in the context of self-assembly, the phosphonic acid group has a strong affinity for oxide surfaces, making it an effective linker for attaching molecules to nanoparticles made of materials like iron oxide or titania.
A conceptual targeted delivery system could be envisioned where this compound acts as a molecular bridge. The phosphonic acid end would anchor the molecule to the nanoparticle surface. The exposed piperazine ring could then be conjugated to a targeting ligand (e.g., a peptide or small molecule that recognizes a specific cell surface receptor) and/or a therapeutic agent. This strategy would leverage the robust nanoparticle-linker interaction provided by the phosphonate, creating a stable platform for targeted delivery applications. nih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 8-piperazine-1-ylmethylumbelliferone |
| Polyamino Polyether Methylene Phosphonic Acid (PAPEMP) |
| Amino Trimethylene Phosphonic Acid (ATMP) |
| 2-phosphonobutane-1,2,4-tricarboxylic acid (PBTC) |
| Hexamethylene diamine tetrakis (methylene phosphonic acid) |
| Diethylene triamine penta (methylene phosphonic acid) |
| 1-hydroxyethylidene 1,1-diphosphonate (HEDP) |
| Piperazine pyrophosphate (PPAP) |
| Amino trimethylene phosphonic acid piperazine salt |
| Ammonium polyphosphate |
| Poly(phosphoric acid piperazine) |
| (2-chloroethyl)phosphonic acid (Ethephon) |
| Chlormequat |
| Paclobutrazol |
| Doxorubicin |
| Melamine polyphosphate |
| Biphenyldiyl-2,2′-bis(methylphosphonic acid) |
| Benzenetriyl-1,3,5-tris(methylphosphonic acid) |
Conclusion and Outlook
Summary of Key Research Findings and Methodological Advancements
Over the past decades, research on aminophosphonic acids, including piperazine (B1678402) derivatives, has yielded significant insights. These compounds are recognized as structural analogues of amino acids, where the carboxylic acid group is replaced by a phosphonic acid moiety. nih.govresearchgate.net This substitution has profound implications for their biological activity, as they can act as mimics of the transition state in peptide hydrolysis. nih.govresearchgate.net
Methodological advancements have largely focused on the synthesis of these compounds. The Kabachnik-Fields and Pudovik reactions are cornerstone methods for creating α-aminophosphonates. researchgate.netnih.gov Recent developments have aimed at making these syntheses more efficient and stereoselective, which is crucial for pharmaceutical applications. mdpi.com For instance, enantioselective additions of dialkyl phosphites to imines, often facilitated by chiral catalysts, have become a focal point of synthetic efforts. mdpi.com
The coordination chemistry of piperazine-containing phosphonates has also been a fruitful area of investigation. Studies have shown that these molecules can act as versatile ligands, forming complexes with a range of metal ions. nih.govrsc.orgbiointerfaceresearch.com The phosphonate (B1237965) group is a key player in metal coordination. nih.gov This has led to the development of new metal-organic frameworks (MOFs) and coordination polymers with interesting structural and functional properties. researchgate.net For example, the piperazine unit can be protonated in situ to act as a templating agent in the formation of complex inorganic networks. mdpi.com
In materials science, piperazine-derived phosphonic acids have demonstrated potential as corrosion inhibitors. orientjchem.org They can form protective films on metal surfaces, shielding them from corrosive agents. orientjchem.org
The biological activities of aminophosphonic acids have been extensively studied, with findings indicating their potential as enzyme inhibitors, antibacterial agents, and anticancer drugs. researchgate.netmdpi.com The incorporation of a phosphorus-containing group into a heterocyclic system like piperazine can enhance antiproliferative activity. nih.govresearchgate.net
| Research Area | Key Findings & Advancements | References |
| Synthesis | Development of stereoselective methods like the enantioselective Kabachnik-Fields reaction. | researchgate.netmdpi.com |
| Coordination Chemistry | Formation of metal complexes and MOFs, with the phosphonate group as the primary coordination site. | nih.govrsc.orgbiointerfaceresearch.comresearchgate.net |
| Materials Science | Application as effective corrosion inhibitors for metals. | orientjchem.org |
| Medicinal Chemistry | Demonstrated potential as enzyme inhibitors, antibacterial, and anticancer agents. | researchgate.netnih.govmdpi.comresearchgate.net |
Unaddressed Research Questions and Future Research Priorities
Despite the progress, several research questions remain unanswered, paving the way for future investigations.
Elucidation of Structure-Activity Relationships: While the biological potential of some piperazine-containing phosphonates has been established, a systematic understanding of how structural modifications influence their activity is still lacking. Future research should focus on creating libraries of these compounds and screening them for a wider range of biological targets to establish clear structure-activity relationships.
Development of Greener Synthetic Routes: Many of the current synthetic methods for aminophosphonic acids involve harsh reagents and solvents. A key priority for future research is the development of more environmentally friendly and sustainable synthetic protocols. This could involve the use of greener catalysts, solvent-free reaction conditions, or biocatalytic approaches.
Exploration of Novel Applications in Materials Science: The potential of [(Piperazin-1-yl)methyl]phosphonic acid and its derivatives in materials science is still underexplored. Future studies could investigate their use in the development of new functional materials, such as sensors, catalysts, and drug delivery systems. The self-assembly properties of these molecules could also be harnessed to create novel supramolecular structures.
In-depth Mechanistic Studies: The mechanisms of action for many of the observed biological activities and material properties are not fully understood. Detailed mechanistic studies, using a combination of experimental and computational techniques, are needed to provide a deeper understanding and guide the design of more effective compounds.
Biodegradability and Environmental Fate: As the applications of these compounds expand, it is crucial to understand their environmental impact. Research into the biodegradability and long-term environmental fate of piperazine-containing phosphonic acids is a critical, yet often overlooked, area of future research.
| Future Research Priority | Rationale |
| Systematic Structure-Activity Relationship Studies | To guide the rational design of more potent and selective therapeutic agents. |
| Green Chemistry Approaches to Synthesis | To reduce the environmental impact of producing these valuable compounds. |
| Novel Materials Science Applications | To unlock the full potential of these molecules in areas beyond their current uses. |
| Detailed Mechanistic Investigations | To provide a fundamental understanding of their function and enable targeted improvements. |
| Environmental Impact Assessment | To ensure the responsible development and use of these chemicals. |
Broader Impact and Significance of Research on this compound
The study of this compound and its analogues has a broad impact across several scientific disciplines. In medicinal chemistry , these compounds represent a promising class of molecules for the development of new drugs. nih.govresearchgate.net The piperazine scaffold is a well-established pharmacophore found in numerous approved drugs, and its combination with the phosphonic acid group offers new avenues for drug design. rsc.orgnih.gov
In materials science , the ability of these compounds to function as corrosion inhibitors and to form novel coordination polymers has practical implications for industries ranging from manufacturing to electronics. researchgate.netorientjchem.org The development of more effective and environmentally friendly corrosion inhibitors is a significant ongoing challenge.
From a fundamental chemistry perspective, research on these molecules contributes to a deeper understanding of reaction mechanisms, coordination chemistry, and supramolecular assembly. The methodological advancements in their synthesis can be applied to the creation of a wide range of other valuable organic compounds.
Q & A
Q. What are the optimal synthetic routes for [(piperazin-1-yl)methyl]phosphonic acid, and how can purity be ensured during synthesis?
Methodological Answer: The synthesis of this compound typically involves functionalizing the piperazine ring with a phosphonic acid group. A validated approach includes:
- McKenna Procedure : Reacting dialkyl phosphonates with bromotrimethylsilane (TMSBr) to cleave ester groups, followed by methanolysis to yield the free phosphonic acid .
- Acidic Dealkylation : Using concentrated HCl to hydrolyze phosphonate esters, though this may require post-synthesis neutralization .
To ensure purity (>97%), employ HPLC with UV detection (λ = 210 nm) or ion-exchange chromatography. Purity validation should include elemental analysis (C, H, N, P) and ³¹P NMR to confirm the absence of unreacted intermediates or phosphonate esters .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR to confirm the structure (e.g., δ ~20–25 ppm in ³¹P NMR for phosphonic acid) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z ~221.1) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, as phosphonic acids often degrade above 200°C .
- Ion Chromatography : Quantify residual chloride or sulfate ions from synthesis .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of fine powders or aerosols.
- Spill Management : Neutralize spills with sodium bicarbonate and collect residues in chemically resistant containers .
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the bioactivity of this compound?
Methodological Answer:
- In Vitro Assays : Test inhibition of alkaline phosphatase (ALP) or other metalloenzymes using spectrophotometric methods (e.g., p-nitrophenyl phosphate hydrolysis monitored at 405 nm) .
- Cellular Uptake Studies : Radiolabel the compound with ³²P or use fluorescent derivatives to track intracellular localization via confocal microscopy .
- Toxicity Screening : Conduct MTT assays on HEK-293 or HepG2 cells to determine IC₅₀ values .
Q. How can structural contradictions in crystallographic data for this compound be resolved?
Methodological Answer:
- X-Ray Crystallography : Optimize crystal growth via vapor diffusion with ethanol/water mixtures. Compare bond angles (e.g., C–P–O ~109.5°) and torsion angles to DFT-optimized models .
- Computational Validation : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to validate experimental geometries .
- Powder XRD : Confirm phase purity if single crystals are unattainable .
Q. What strategies mitigate discrepancies in hydrolysis/metabolism studies of this compound?
Methodological Answer:
- Isotopic Labeling : Use ¹⁸O-labeled water in hydrolysis experiments to track oxygen incorporation into metabolites via LC-MS .
- Enzymatic Profiling : Incubate the compound with liver microsomes (e.g., human S9 fraction) and analyze metabolites using UPLC-QTOF-MS .
- Cross-Validation : Compare hydrolysis rates in simulated gastric fluid (pH 1.2) vs. intestinal fluid (pH 6.8) to assess pH-dependent stability .
Q. How can computational modeling predict the proton-conducting properties of this compound in materials science?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate proton diffusion pathways using GROMACS with a reactive force field (ReaxFF). Monitor hydrogen-bond networks around phosphonic acid groups .
- Ab Initio Calculations : Calculate pKa values of phosphonic acid protons using COSMO-RS solvation models .
- Ionic Conductivity : Measure via electrochemical impedance spectroscopy (EIS) and correlate with MD-predicted mobility .
Q. What advanced methods are used for impurity profiling in this compound batches?
Methodological Answer:
- LC-MS/MS : Detect trace impurities (e.g., unreacted piperazine derivatives) using a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) .
- 2D-NMR : Identify isomeric byproducts (e.g., regioisomers) via ¹H-¹³C HSQC and HMBC .
- ICP-MS : Quantify heavy metal contaminants (e.g., residual catalysts like Pd or Ni) below 1 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
